molecular formula C13H15N3O2 B2775656 N-benzyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1014068-04-2

N-benzyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No. B2775656
CAS RN: 1014068-04-2
M. Wt: 245.282
InChI Key: SRQXXTQFUMCGLT-UHFFFAOYSA-N
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Description

“N-benzyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” is a pyrazole derivative. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazole derivatives have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A series of novel pyrazole-4-carboxamides were rationally designed, synthesized, and their structures were characterized by 1H NMR, 13C NMR and HRMS .


Molecular Structure Analysis

The molecular structure of “N-benzyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” can be characterized by techniques such as FTIR, 1D and 2D NMR experiments, EIMS, and elemental analysis .


Chemical Reactions Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The reductive amination is the most commonly used approach in the pharmaceutical industry for C–N bond construction due to its operational simplicity and a wide toolbox of protocols .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-benzyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” can be determined by various analytical techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .

Scientific Research Applications

Pharmacology

N-benzyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide: and its derivatives have been explored for their potential in pharmacology, particularly due to their structural similarity to pyrazole-based drugs like Celecoxib . These compounds are often investigated for their antimicrobial and antioxidant activities, which are crucial in developing new medications .

Biochemistry

In biochemistry, such compounds are valuable for studying enzyme interactions and metabolic pathways. The pyrazole core is a common motif in various bioactive molecules, making it a significant target for biochemical research .

Medicinal Chemistry

The compound’s relevance in medicinal chemistry lies in its potential as a building block for creating new therapeutic agents. Its structural features allow for the synthesis of compounds with possible antiviral, anti-inflammatory, and anticancer properties .

Organic Synthesis

“N-benzyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” serves as an intermediate in organic synthesis, aiding in the construction of complex molecules. Its versatility can lead to the development of novel synthetic routes for pharmaceuticals .

Agriculture

In the agricultural sector, research into such compounds can lead to the development of new pesticides and herbicides. Their antimicrobial properties are particularly beneficial in protecting crops from diseases .

Material Science

Finally, in material science, the compound’s derivatives could be used to create new materials with unique properties, such as enhanced durability or specific biochemical reactivity, which could have various industrial applications .

Future Directions

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Therefore, the future directions in the research of “N-benzyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” and similar compounds could involve the development of new synthetic methods, exploration of their biological activities, and their applications in various fields of science .

properties

IUPAC Name

N-benzyl-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-16-9-11(13(15-16)18-2)12(17)14-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQXXTQFUMCGLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

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